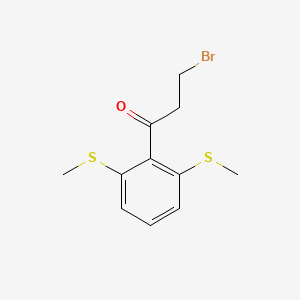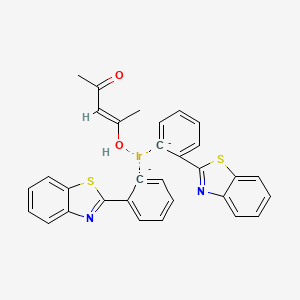
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of a bromine atom and two methylthio groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylthiophenol and 3-bromopropanone.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of 3-bromopropanone.
Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product.
Análisis De Reacciones Químicas
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by modifying key enzymes, leading to altered cellular functions.
Comparación Con Compuestos Similares
1-(2,6-Bis(methylthio)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:
1-(2,6-Dimethylphenyl)-3-bromopropan-1-one: Lacks the methylthio groups, resulting in different reactivity and biological activity.
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one:
1-(2,6-Bis(methylthio)phenyl)-3-chloropropan-1-one: The presence of chlorine instead of bromine alters the compound’s chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H13BrOS2 |
|---|---|
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
1-[2,6-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5H,6-7H2,1-2H3 |
Clave InChI |
VAXJIFYKFPBPKG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=CC=C1)SC)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)







![(1R,5S)-2-Aza-bicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester](/img/structure/B14057544.png)




